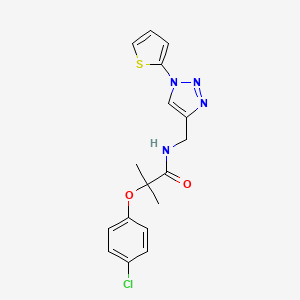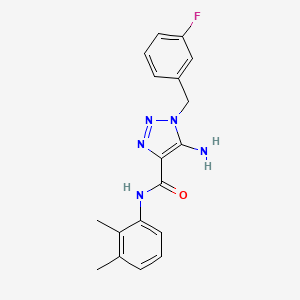![molecular formula C12H12N4O2 B2565342 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 856972-01-5](/img/structure/B2565342.png)
4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
Molecular Structure Analysis
The molecular structure of “4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” involves a pyrimidine ring attached to a benzoic acid group via an amino linkage. The pyrimidine ring carries an amino group and a methyl group at positions 6 and 2, respectively.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by replacing chloride ions in cyanuric chloride . These compounds exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
科学的研究の応用
Crystal Structure Analysis
The compound 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid and its derivatives have been explored for their crystal structures, revealing intricate hydrogen-bonded units and layers. These studies offer insights into molecular interactions, aiding the design of new materials and pharmaceuticals. For example, Meng et al. (2009) detailed the crystal structure of a related compound, showcasing tetrameric hydrogen-bonded units arranged into layers, which could inform the development of novel crystalline materials (Meng, Huang, Zheng, & Li, 2009).
Antibacterial and Antifungal Activity
Research into substituted derivatives of this compound has shown significant antibacterial and antifungal activity. Vijaya Laxmi, Ravi, and Nath (2019) synthesized derivatives and evaluated their antimicrobial activity, finding some compounds with activity comparable to standard drugs. These findings could lead to the development of new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Supramolecular Chemistry
The non-covalent synthesis of molecular complexes involving derivatives of this compound has been reported, highlighting the influence of substituents on supramolecular architecture. This research, such as the work by Goswami et al. (2008), contributes to the understanding of molecular recognition and assembly processes, with implications for the design of supramolecular systems (Goswami, Jana, Hazra, Fun, & Chantrapromma, 2008).
Co-crystallization Studies
Co-crystallization studies involving this compound derivatives have shown different polymorphs and crystal forms, which are essential for understanding the properties of pharmaceutical compounds. Skovsgaard and Bond (2009) demonstrated how co-crystallization with various bases leads to different polymorphs, enhancing our knowledge of drug formulation (Skovsgaard & Bond, 2009).
Drug Design and Development
Insights from the structural and interaction studies of this compound derivatives contribute to drug design, particularly in understanding binding modes and designing molecules with desired biological activities. This is evident in the development of antitumor agents and the exploration of new ligands for specific receptors, as illustrated in research by Insuasty et al. (2008), where novel compounds showed remarkable activity against various cancer cell lines (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
特性
IUPAC Name |
4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLTPJWODOCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)
![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)


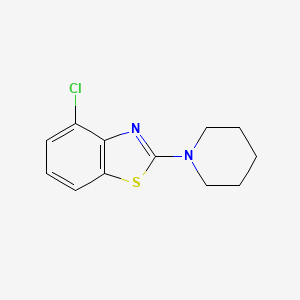
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)

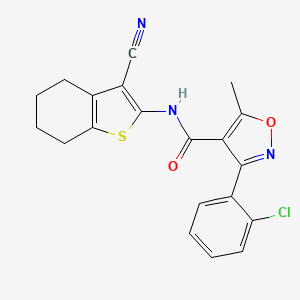
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
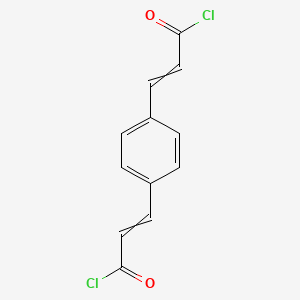
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)
